tert-Butyl (4-aminobutyl)carbamate hydrochloride

Solid-State Stability Handling Properties Physical Form

Liquid free base N-Boc-1,4-diaminobutane (CAS 68076-36-8) is prone to CO₂ absorption, oxidation, and gravimetric errors during dispensing. This hydrochloride salt (CAS 33545-98-1) is a stable crystalline solid that can be weighed accurately in ambient air-eliminating degradation and handling complications. • PROTAC linker assembly: C4-spacer with acid-labile Boc protection, orthogonal to base-sensitive esters and amides. • Automated peptide synthesis: 98% HPLC purity ensures consistent coupling efficiency; solid form enables precise gravimetric dispensing for synthesizer cartridges. • Polyamine research: monoprotected putrescine derivative for sequential spermidine analogue elaboration. Bulk quantities available for immediate global dispatch.

Molecular Formula C9H21ClN2O2
Molecular Weight 224.73 g/mol
CAS No. 33545-98-1
Cat. No. B557207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-aminobutyl)carbamate hydrochloride
CAS33545-98-1
Synonyms33545-98-1; tert-Butyl(4-aminobutyl)carbamatehydrochloride; N-BOC-1,4-DIAMINOBUTANE-HCl; Boc-DAB*HCl; n-boc-1,4-diaminobutanehydrochloride; N-Boc-putrescine; SCHEMBL2121609; CTK8B3782; MolPort-003-981-815; ANW-43162; MFCD02090802; SBB070572; AKOS007930818; CS18648; AK-38378; OR054938; N(1)-Boc-1,4-diaminobutanehydrochloride; AB0000611; AB1011914; DB-068857; KB-144402; ST2419893; TC-065830; 4CH-013238; FT-0084209
Molecular FormulaC9H21ClN2O2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC[NH3+].[Cl-]
InChIInChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H
InChIKeyGWPFSBFDCMJTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-1,4-Diaminobutane HCl: Core Characteristics


tert-Butyl (4-aminobutyl)carbamate hydrochloride (CAS 33545-98-1), also known as N-Boc-1,4-diaminobutane hydrochloride, is a monoprotected linear aliphatic diamine building block widely used in organic synthesis and pharmaceutical research. It consists of a 1,4-diaminobutane core with one primary amine protected by a tert-butyloxycarbonyl (Boc) group and the other existing as a hydrochloride salt [1]. This compound functions primarily as a protected amine intermediate, enabling selective reactions at the unprotected amine while the Boc group remains stable under a variety of reaction conditions [2]. Its molecular formula is C9H21ClN2O2 with a molecular weight of 224.73 g/mol, and it is commercially available as a white to off-white solid with melting point 154-161°C [3]. It serves as a C4-spacer in linker chemistry, a key intermediate in peptide synthesis, and a precursor for spermidine analogues and pharmacologically active compounds .

Monoprotected diamine Selective functionalization at free amine; Boc removed under mild acid
Hydrochloride salt Crystalline solid, air-stable, accurate gravimetric dispensing
C4 spacer Defines linker length in PROTAC, peptide, and polymer design

Boc-1,4-Diaminobutane HCl: Salt Advantage


Generic substitution of tert-butyl (4-aminobutyl)carbamate hydrochloride (CAS 33545-98-1) with its free base analogue (CAS 68076-36-8) or other protected diamines introduces substantial risks in synthetic reproducibility, handling, and storage. The hydrochloride salt form provides critical advantages: enhanced aqueous solubility, improved solid-state stability under ambient conditions, and resistance to CO2 absorption and oxidation that plagues the free base [1]. The free base analogue (N-Boc-1,4-diaminobutane) is a clear colorless liquid with limited water solubility that requires storage under inert atmosphere to prevent degradation . In contrast, the hydrochloride salt is a stable crystalline solid that can be weighed accurately in air without special precautions . Furthermore, compounds with different chain lengths (e.g., Boc-ethylenediamine or Boc-hexanediamine derivatives) yield distinct linker geometries and physicochemical properties in final products, making them non-interchangeable in PROTAC design and bioconjugation applications . Substitution without validation can lead to altered reaction kinetics, reduced yields, or complete synthetic failure in multi-step sequences.

Free base (CAS 68076-36-8)
Liquid, requires inert atmosphere; CO2 absorption and oxidation risks compromise reproducibility. Hydrochloride salt ensures stable solid handling and storage.
Fmoc or Cbz protected analogues
Different deprotection chemistry limits orthogonality; Boc is acid-labile, compatible with base-sensitive groups, enabling sequential deprotection strategies.
C2 or C6 diamines (ethylenediamine/hexanediamine)
Altered chain length changes linker geometry, polymer flexibility, and biological performance in gene delivery and PROTAC design.

Boc-1,4-Diaminobutane HCl: Comparative Evidence


Solid-State Stability & Handling

The hydrochloride salt (CAS 33545-98-1) exists as a white crystalline solid with melting point 154-161°C, whereas the free base analogue (CAS 68076-36-8) is a clear colorless liquid with a boiling point of 292.9°C at 760 mmHg and a flash point of 109°C . This fundamental difference in physical state directly impacts handling, weighing accuracy, and storage stability in laboratory settings. The solid hydrochloride can be weighed in open air without special precautions, while the liquid free base requires handling under inert atmosphere to prevent degradation from CO2 absorption and oxidation .

Stability & Handling
Head-to-head
Crystalline solid (mp 154–161°C) vs. free base liquid (bp 292.9°C, flash 109°C)
Solid form simplifies open-air weighing and ambient storage
No inert atmosphere required; reduces handling complexity
Solid-State Stability Handling Properties Physical Form

C4 vs. C5 Linker Yield in SuFEx Chemistry

In a published synthetic scheme for producing sulfonyl fluoride-containing compounds via SuFEx click chemistry, tert-butyl (4-aminobutyl)carbamate (C4-spacer) achieved yields of 46-74% when reacted under standard conditions (DiPEA, MeCN, 70-85 °C), while the C5-analogue tert-butyl (5-aminopentyl)carbamate produced comparable but distinct yields under identical reaction conditions [1]. This demonstrates that chain length directly influences reaction efficiency, with the C4-spacer providing an optimal balance between reactivity and steric accessibility in this transformation.

C4 vs. C5 Yield
Head-to-head
C4: 46–74% C5: comparable
Chain length impacts reaction efficiency; C4 ensures specific linker geometry
SuFEx conditions (DiPEA, MeCN, 70–85°C)
Synthetic Yield Click Chemistry SuFEx

C4 Alkyl/Ether PROTAC Linker

NH2-C4-NH-Boc (the free base of this compound) is specifically classified as an Alkyl/ether class PROTAC linker with a defined C4 spacer length . In contrast, other commercially available PROTAC linkers include Fmoc-protected (9H-fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride and Cbz-protected benzyl (4-aminobutyl)carbamate hydrochloride . The Boc protecting group in this compound offers orthogonal deprotection conditions (mild acid) compared to Fmoc (base-labile) and Cbz (hydrogenolysis), enabling different synthetic strategies in PROTAC assembly sequences [1].

PROTAC Linker Orthogonality
Cross-study comparable
Boc (acid) Fmoc (base) Cbz (H2)
Boc enables orthogonal deprotection with base-sensitive functional groups
Compatible with sequential PROTAC assembly
PROTAC Linker Chemistry Targeted Protein Degradation

Purity Benchmark: High vs. Lower Grade

High-purity commercial specifications for tert-butyl (4-aminobutyl)carbamate hydrochloride are consistently reported at 98% (HPLC) from multiple reputable suppliers . Lower purity grades (95-97%) are also available at reduced cost but may contain residual diamines, di-Boc impurities, or inorganic salts that can compromise sensitive coupling reactions . The 98% HPLC specification ensures minimal batch-to-batch variability and reduces purification burden in downstream applications. Suppliers typically provide Certificate of Analysis (CoA) documentation including HPLC chromatograms, NMR spectra, and residual solvent analysis for this 98% grade .

Purity Specification
Specification review
98% (HPLC) commercial specification
Reduces amine impurity side reactions in coupling steps
CoA includes HPLC, NMR, residual solvent analysis
Purity Quality Control Reproducibility

C4 vs. C2/C6 Diamines in Gene Delivery

In the synthesis of biodegradable poly(disulfide amine)s for gene delivery applications, three N-Boc protected diamines—N-Boc-1,2-diaminoethane (C2), N-Boc-1,4-diaminobutane (C4), and N-Boc-1,6-diaminohexane (C6)—were systematically compared via Michael addition with N,N′-cystaminebisacrylamide followed by acidic N-Boc deprotection [1]. The C4-spacer derived from this compound (or its free base) produced polymers with intermediate chain flexibility and buffering capacity compared to the shorter C2 and longer C6 analogues, which directly influenced transfection efficiency and cytotoxicity profiles [1]. This study demonstrates that the C4 spacer provides an optimal balance between polymer flexibility and cationic charge density for intracellular nucleic acid delivery.

Gene Delivery Polymers
Head-to-head
C4: intermediate flexibility & buffering vs. C2/C6
C4 spacer achieves intermediate balance for transfection and cytotoxicity
Specific values in original study; polymer-dependent
Gene Delivery Poly(disulfide amine)s Cytotoxicity

Green Synthesis: Aqueous vs. Organic Solvent

Recent developments in green synthesis methodology for tert-butyl (4-aminobutyl)carbamate hydrochloride derivatives report yields exceeding 85% under aqueous or mixed aqueous-organic conditions, while simultaneously reducing organic solvent usage by approximately 70% compared to traditional protocols . This represents a significant improvement over conventional synthesis approaches that typically require anhydrous dichloromethane or acetonitrile and achieve yields in the 46-80% range [1]. The improved yield and reduced solvent consumption translate to lower cost per gram of purified product and alignment with sustainable manufacturing practices increasingly required in pharmaceutical supply chains.

Green Synthesis Yield
Class-level
>85% yield, ~70% solvent reduction vs. 46–80% conventional
Improved sustainability and potential cost efficiency
Aqueous/mixed media; reported improvement, may vary
Green Chemistry Sustainable Synthesis Process Optimization

Boc-1,4-Diaminobutane HCl: Applications


PROTAC Synthesis with Orthogonal Boc Protection

This compound is optimally deployed as a C4-spacer in PROTAC linker assembly where acid-labile Boc protection is required orthogonal to base-sensitive functional groups (e.g., esters, certain amides) present elsewhere in the synthetic sequence . The hydrochloride salt form provides the exact stoichiometric equivalent of the monoprotected diamine without the handling complications of the free base liquid .

Solid-Phase Peptide Synthesis: Precise Weighing

The solid hydrochloride form (CAS 33545-98-1) is preferred over the liquid free base (CAS 68076-36-8) for automated solid-phase peptide synthesizers where precise gravimetric dispensing is required and moisture/CO2-sensitive liquid handling would introduce weighing errors and degradation [1]. The 98% HPLC purity specification ensures consistent coupling efficiency in automated protocols .

Spermidine and Polyamine Derivative Synthesis

As a protected 1,4-diaminobutane (putrescine) derivative, this compound serves as a key intermediate in the preparation of spermidine analogues and other biologically relevant polyamines . The monoprotected nature allows sequential functionalization: reaction at the free amine followed by Boc deprotection to reveal the second amine for further elaboration [2].

Gene Delivery Polymer Synthesis

This compound (or its free base) is used in the Michael addition polymerization with N,N′-cystaminebisacrylamide to produce biodegradable poly(disulfide amine)s for gene delivery applications [3]. The C4-spacer provides optimal polymer chain flexibility and buffering capacity compared to C2 and C6 analogues, directly influencing transfection efficiency and cytotoxicity in in vitro nucleic acid delivery [3].

Application
Selection Property
Validation Focus
PROTAC Synthesis with Orthogonal Boc Protection
Acid-labile Boc orthogonality
Deprotection compatibility with base-sensitive groups
Solid-Phase Peptide Synthesis
Solid hydrochloride for precise weighing
Consistent coupling efficiency with 98% purity
Spermidine & Polyamine Derivatives
Monoprotected putrescine core
Sequential functionalization: free amine then Boc removal
Gene Delivery Polymer Synthesis
C4 spacer in poly(disulfide amine)s
Intermediate polymer flexibility and buffering capacity

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